The compound with the identifier 203716-10-3 is a synthetic peptide that has garnered attention in various scientific fields. It is recognized for its role in immunological studies, particularly concerning its interaction with major histocompatibility complex molecules and its potential applications in vaccine development and therapeutic interventions.
Data regarding this compound can be sourced from chemical databases such as PubChem and BenchChem, which provide comprehensive information on its molecular structure, synthesis, and properties.
This compound is classified as a peptide, specifically a synthetic derivative that may exhibit biological activity related to immune response modulation. Peptides like this are often used in research to study their effects on cell signaling and immune system activation.
The synthesis of compound 203716-10-3 typically involves solid-phase peptide synthesis (SPPS), a widely used technique for assembling peptides in a stepwise manner. This method allows for the precise control of the sequence and composition of the peptide.
The molecular weight and specific structural details would typically be available through databases like PubChem or specialized literature focusing on peptide chemistry.
Compound 203716-10-3 may participate in various chemical reactions typical of peptides, including:
Understanding these reactions requires knowledge of reaction conditions (pH, temperature) and kinetics, which can be explored through experimental studies in biochemical contexts.
The mechanism of action for compound 203716-10-3 primarily revolves around its interaction with immune cells. When presented by MHC molecules on antigen-presenting cells, it can stimulate T cell activation and proliferation.
Research has shown that peptides like this can enhance the immune response against specific pathogens or tumors by promoting cytotoxic T lymphocyte activity. Detailed studies often involve flow cytometry and cytokine assays to quantify immune responses elicited by such peptides.
Peptides are generally characterized by their solubility in water or buffer solutions, stability under physiological conditions, and tendency to form secondary structures like alpha-helices or beta-sheets depending on their sequence.
Key chemical properties include:
Relevant data regarding these properties can be obtained from experimental studies or computational predictions based on molecular dynamics simulations.
Compound 203716-10-3 has potential applications in several scientific domains:
TP10 is chemically defined as a linear amphipathic peptide with the amino acid sequence: H-AGYLLGKINLKALAALAKKIL-NH₂ [1]. This sequence yields a molecular weight of 2,286.97 Da for the free base form, though it is typically supplied as a trifluoroacetic acid (TFA) salt [1] [5]. The peptide features a C-terminal amidation critical for stabilizing its positive charge and enhancing membrane interaction [2].
Structurally, TP10 adopts an α-helical conformation upon interaction with lipid bilayers, as confirmed by circular dichroism and molecular dynamics simulations [2] [8] [9]. This helix exhibits pronounced amphipathicity, with hydrophobic residues (Leu, Ala, Ile, Tyr) clustered on one face and cationic residues (Lys) dominating the opposite face. This arrangement creates a helical dipole moment facilitating electrostatic interactions with anionic membrane components [8]. The peptide carries a formal charge of +5 at physiological pH due to its four lysine residues and free N-terminus, contributing to its strong membrane affinity [2] [8].
Table 1: Structural Characteristics of Transportan 10
Property | Specification |
---|---|
Sequence | H-AGYLLGKINLKALAALAKKIL-NH₂ |
Molecular Formula | C₁₀₈H₁₉₀N₃₀O₂₈ |
Molecular Weight | 2,286.97 Da (free base) |
C-Terminus | Amidated |
Secondary Structure (Membrane-bound) | α-Helix |
Net Charge (pH 7.4) | +5 |
Amphipathicity | Strong helical amphipathicity |
The development of TP10 emerged from systematic efforts to optimize the original 27-amino acid Transportan peptide. Key milestones include:
1994–1996: The parent Transportan was engineered as a galanin-mastoparan chimera by researchers including Ülo Langel’s group, aiming to create peptides blocking galanin receptors while possessing membrane-translocating properties. Initial studies confirmed its cell-penetrating ability but noted receptor-mediated side effects [1] [8].
1998: Pooga et al. published the first truncated variant, Transportan 10 (TP10), eliminating N-terminal residues responsible for galanin receptor binding. This modification retained membrane permeability while abolishing receptor interactions, shifting the translocation mechanism toward direct lipid bilayer interactions [1] [2].
2000: Soomets et al. conducted structure-activity relationship studies, confirming TP10’s superior cell penetration efficiency and reduced receptor off-target effects compared to the parent peptide. This established TP10 as a preferred delivery vector [1].
2007: A landmark mechanistic study by Herce and Garcia in the Biophysical Journal used stopped-flow fluorescence and kinetic modeling to propose the "transient membrane perturbation" model. This demonstrated TP10’s ability to induce mass imbalance across bilayers, enabling transient peptide insertion and cargo translocation [2] [8].
2019: Scientific Reports published evidence of TP10’s ability to enhance blood-brain barrier penetration of vancomycin, showcasing its therapeutic potential for CNS drug delivery [4].
This evolution reflects a shift from serendipitous discovery to rational design, positioning TP10 as a prototypical amphipathic CPP for mechanistic and translational studies.
TP10 exhibits distinct physicochemical properties that govern its biological activity and stability:
Solubility and Stability: TP10 is highly water-soluble (>100 mg/mL in aqueous buffers) due to its cationic residues, though solubility decreases in nonpolar solvents. It is supplied as a lyophilized powder (TFA salt) for long-term storage at -20°C, with reconstituted solutions stable for weeks at 4°C when protected from enzymatic degradation [3] [5]. The peptide’s stability is enhanced by its helical structure and C-terminal amidation, reducing susceptibility to exopeptidases [2].
Hydrophobicity and Partitioning: Thermodynamic analyses using White-Wimley hydrophobicity scales indicate TP10’s favorable transfer energy from water to membrane interfaces (ΔG = -5.2 kcal/mol). This drives spontaneous binding to lipid bilayers, particularly those containing anionic phospholipids like phosphatidylserine (POPS) [2] [8].
Conformational Behavior: In aqueous solutions, TP10 is largely unstructured. Upon contact with membranes, it undergoes a coil-to-helix transition, achieving ~80% helicity in zwitterionic phosphatidylcholine (POPC) vesicles. This folding is entropy-driven and enhances membrane insertion [8] [9].
Table 2: Physicochemical Properties of Transportan 10
Property | Value/Condition | Method/Reference |
---|---|---|
Solubility | >100 mg/mL in H₂O | Manufacturer data [3] [5] |
pI (Isoelectric Point) | ~10.5 | Computational estimation |
Extinction Coefficient | 1,490 M⁻¹cm⁻¹ (λ=280 nm) | Tyr absorbance [1] |
HPLC Retention Time | 14.2 min (C18 column, 10–60% acetonitrile gradient) | Analytical HPLC [2] |
Membrane Binding Affinity | Kd = 0.8 µM (POPC/POPS 3:1 vesicles) | Stopped-flow fluorescence [8] |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: